3-Ethyl-2-morpholinopentanoic acid
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Overview
Description
3-Ethyl-2-morpholinopentanoic acid is an organic compound with the molecular formula C11H21NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-morpholinopentanoic acid typically involves the reaction of ethyl 2-bromopentanoate with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the morpholine group. The resulting ester is then hydrolyzed to yield the carboxylic acid.
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Step 1: Nucleophilic Substitution
Reactants: Ethyl 2-bromopentanoate, morpholine
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: Ethyl 2-morpholinopentanoate
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Step 2: Hydrolysis
Reactants: Ethyl 2-morpholinopentanoate, water
Conditions: Acidic or basic hydrolysis
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-morpholinopentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
3-Ethyl-2-morpholinopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-morpholinopentanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The morpholine ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinopropanoic acid
- 3-Methyl-2-morpholinopentanoic acid
- 2-Morpholinobutanoic acid
Uniqueness
3-Ethyl-2-morpholinopentanoic acid is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can result in different pharmacological properties.
Properties
IUPAC Name |
3-ethyl-2-morpholin-4-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUCGUOBULJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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